

DiSulfo-Cy5 Alkyne TEA: A Technical Guide to Fluorescent Labeling of Biomolecules

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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne TEA

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **DiSulfo-Cy5 alkyne TEA**, a fluorescent dye designed for the precise and efficient labeling of biomolecules. This document details the core properties of the dye, experimental protocols for its application, and visual representations of the underlying chemical processes.

Introduction to DiSulfo-Cy5 Alkyne TEA

DiSulfo-Cy5 alkyne TEA is a highly water-soluble and photostable fluorescent dye belonging to the cyanine family.^{[1][2]} Its key features include two sulfonate groups that enhance its hydrophilicity, making it particularly suitable for labeling proteins, nucleic acids, and other biomolecules in aqueous environments with minimal background interference.^{[2][3]} The presence of an alkyne functional group allows for its covalent attachment to azide-modified biomolecules via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[4][5][6]} This technical guide will delve into the specifications of this fluorophore and provide detailed methodologies for its use in fluorescent labeling.

Core Properties and Specifications

The physicochemical and spectral properties of DiSulfo-Cy5 alkyne are critical for its successful application in fluorescence-based assays. The "TEA" designation in the name typically refers to the triethylammonium counter-ion, which aids in the solubility and stability of the dye. Different

suppliers may provide the dye as a triethylammonium salt, a sodium salt, or in its free acid form. It is crucial to refer to the manufacturer's certificate of analysis for the specific formulation.

Quantitative Data Summary

The following tables summarize the key quantitative data for DiSulfo-Cy5 alkyne.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C41H56N4O7S2 (as TEA salt)	[7]
C35H40N3NaO7S2 (as sodium salt)	[1]	
Molecular Weight	781.04 g/mol (as TEA salt)	[7]
701.8 g/mol (as sodium salt)	[1]	
CAS Number	1617497-19-4 (sodium salt)	[1][8]
Solubility	High solubility in water, DMSO, and DMF	[1][8]
Appearance	Dark blue solid	[8]
Storage Conditions	Store at -20°C in the dark. Can be transported at room temperature for up to 3 weeks.	[1][8][9]

Table 2: Spectral Properties

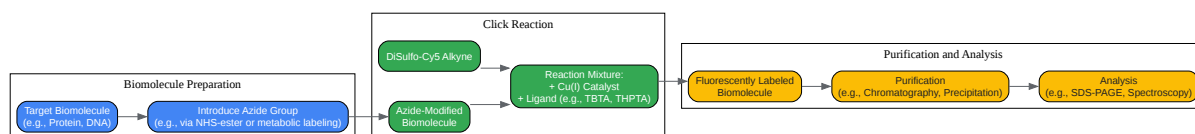
Property	Value	Source
Excitation Maximum (λ_{ex})	~646 - 649 nm	[1][9][10]
Emission Maximum (λ_{em})	~662 - 671 nm	[1][10]
Molar Extinction Coefficient (ϵ)	~250,000 - 271,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][11]
Fluorescence Quantum Yield (Φ)	~0.28	[1]
Recommended Laser Lines	633 nm, 635 nm, 647 nm	[10][12]

Experimental Protocols: Fluorescent Labeling via Click Chemistry

The primary application of **DiSulfo-Cy5 alkyne TEA** is the fluorescent labeling of azide-modified biomolecules through copper-catalyzed click chemistry.[4][6] This reaction is highly efficient, specific, and can be performed in aqueous buffers, making it ideal for biological samples.[5]

General Workflow for Biomolecule Labeling

The overall process involves the introduction of an azide group into the target biomolecule, followed by the click reaction with DiSulfo-Cy5 alkyne.



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General workflow for fluorescent labeling of biomolecules.

Detailed Protocol for Labeling Azide-Modified Oligonucleotides

This protocol is a representative example for labeling alkyne-modified oligonucleotides and can be adapted for other biomolecules.

Materials:

- Azide-modified oligonucleotide
- **DiSulfo-Cy5 alkyne TEA**
- Dimethyl sulfoxide (DMSO)
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
- 5 mM Ascorbic acid in water (prepare fresh)
- 10 mM Copper(II)-TBTA complex in 55% DMSO or 100 mM THPTA ligand and 20 mM CuSO₄ in water
- Nuclease-free water
- Acetone or ethanol for precipitation

Procedure:

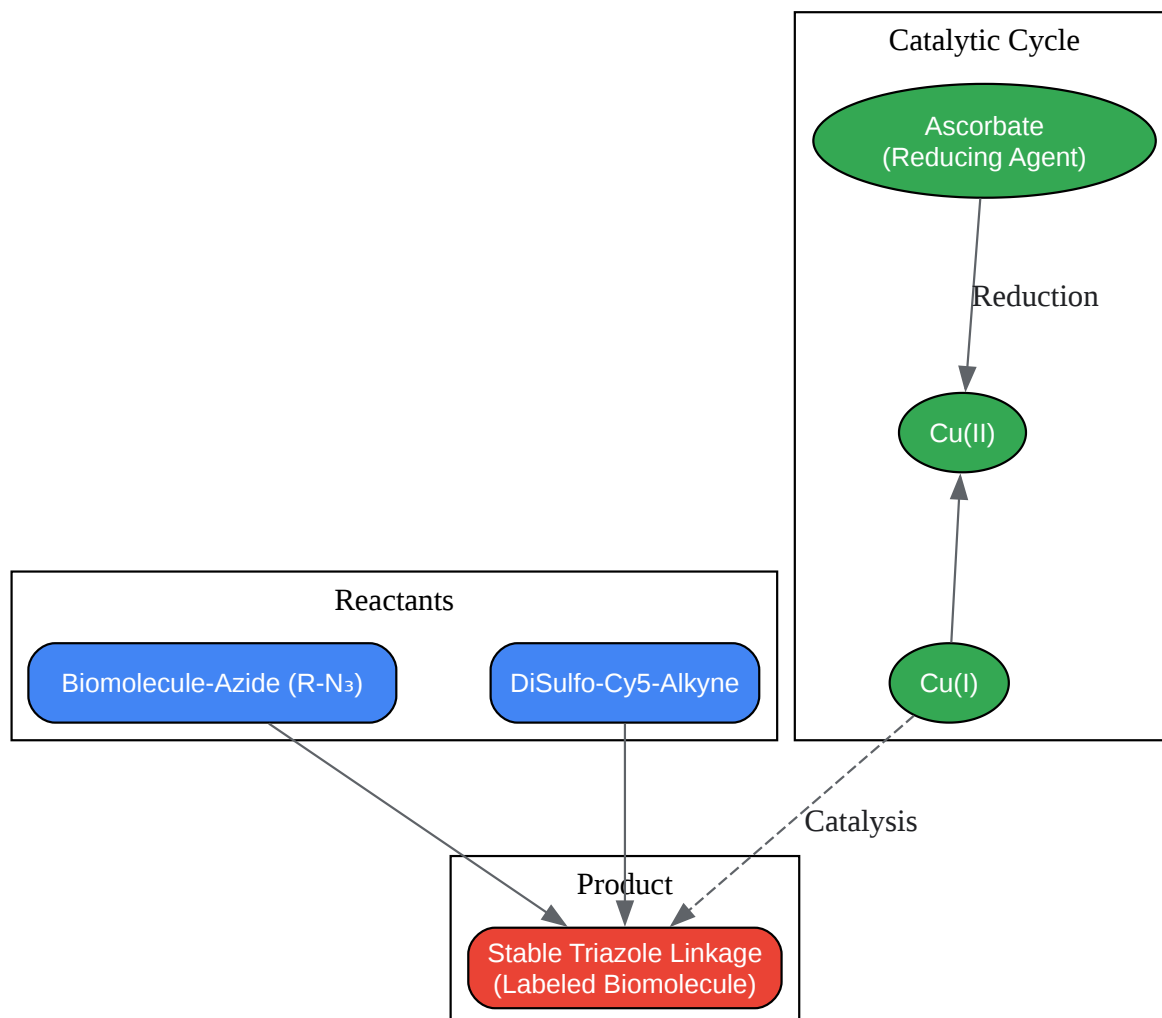
- Prepare Stock Solutions:
 - Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 μ M).
 - Prepare a 10 mM stock solution of **DiSulfo-Cy5 alkyne TEA** in DMSO.
- Set up the Reaction:
 - In a microcentrifuge tube, combine the following in order:

- Azide-modified oligonucleotide solution.
- 2M TEAA buffer to a final concentration of 0.2 M.
- DMSO to a final volume of 50%.
- DiSulfo-Cy5 alkyne stock solution (a 1.5 to 5-fold molar excess over the oligonucleotide is recommended).
- Vortex the mixture thoroughly.
- Initiate the Click Reaction:
 - Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM. Vortex briefly.
 - Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to remove oxygen, which can oxidize the Cu(I) catalyst.
 - Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM (or the pre-mixed THPTA/CuSO₄ solution).
 - Flush the tube with inert gas again, cap it tightly, and vortex thoroughly.
- Incubation:
 - Incubate the reaction at room temperature overnight, protected from light. For some protocols, incubation for 30-60 minutes may be sufficient.[\[13\]](#)
- Purification of the Labeled Oligonucleotide:
 - Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of cold acetone (for oligonucleotides) or ethanol (for DNA).
 - Incubate at -20°C for at least 30 minutes.
 - Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the oligonucleotide.
 - Carefully decant the supernatant.

- Wash the pellet with cold 70% ethanol, centrifuge again, and decant the supernatant.
- Air-dry the pellet to remove residual ethanol.
- Resuspend the purified, labeled oligonucleotide in a suitable buffer (e.g., TE buffer or nuclease-free water).
- Analysis and Quantification:
 - Confirm successful labeling by methods such as gel electrophoresis (SDS-PAGE or agarose), which will show a mobility shift, or by HPLC.
 - Quantify the concentration and labeling efficiency using UV-Vis spectrophotometry by measuring the absorbance of the nucleic acid (260 nm) and the dye (around 646 nm).

The Click Chemistry Reaction Mechanism

The core of the labeling process is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne-containing dye and the azide-modified biomolecule.



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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

Applications in Research and Development

The high specificity, efficiency, and biocompatibility of the click reaction, combined with the excellent photophysical properties of DiSulfo-Cy5, make this dye a versatile tool for a wide range of applications, including:

- Fluorescence Microscopy: High-contrast imaging of cellular components and structures.[2]
- Flow Cytometry: Precise analysis and sorting of labeled cells.[2]
- In Vivo Imaging: Deep-tissue imaging with low background fluorescence.[2]
- Bioconjugation: Efficient labeling of proteins, antibodies, and nucleic acids for various assays.[2]
- Molecular Probes: Development of probes to study biomolecular interactions and dynamics. [2]
- Super-Resolution Microscopy (STORM): The blinking properties of Cy5 dyes in the presence of thiols make them suitable for this advanced imaging technique.[12][14]

Conclusion

DiSulfo-Cy5 alkyne TEA is a powerful fluorescent probe for the targeted labeling of biomolecules. Its high water solubility, exceptional spectral properties, and compatibility with the robust and specific click chemistry methodology provide researchers and drug development professionals with a reliable tool for a multitude of fluorescence-based applications. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the effective implementation of this technology in the laboratory.

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